Cas no 1556948-67-4 ((2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one)

(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one is a chiral indanone derivative featuring a trifluoroethylamine substituent. Its stereochemically defined structure enhances selectivity in synthetic and pharmaceutical applications, particularly as a building block for bioactive compounds. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in medicinal chemistry. The rigid indanone scaffold contributes to conformational constraint, aiding in the design of receptor-targeted molecules. This compound is synthesized under controlled conditions to ensure high enantiomeric purity, critical for research in asymmetric synthesis and drug development. Its well-defined stereochemistry and functional group compatibility support its utility in advanced organic transformations.
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one structure
1556948-67-4 structure
Product name:(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
CAS No:1556948-67-4
MF:C11H10F3NO
MW:229.19841337204
MDL:MFCD28369632
CID:4605961

(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-[(1S)-1-amino-2,2,2-trifluoroethyl]-2,3-dihydroinden-1-one
    • (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
    • MDL: MFCD28369632
    • Inchi: 1S/C11H10F3NO/c12-11(13,14)10(15)8-5-6-3-1-2-4-7(6)9(8)16/h1-4,8,10H,5,15H2/t8-,10+/m1/s1
    • InChI Key: UOYRXIFPAMMXMH-SCZZXKLOSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C[C@H]1[C@H](N)C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM269271-250mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4 95%
250mg
$*** 2023-03-31
Crysdot LLC
CD12137974-250mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4 95+%
250mg
$376 2024-07-23
Fluorochem
098457-250mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4
250mg
£510.00 2023-04-14
A2B Chem LLC
AX71814-50mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4
50mg
$130.00 2024-01-03
A2B Chem LLC
AX71814-100mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4
100mg
$295.00 2024-04-20
1PlusChem
1P01EUPY-100mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4
100mg
$336.00 2024-06-20
Chemenu
CM269271-250mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4 95%
250mg
$355 2021-08-18
A2B Chem LLC
AX71814-250mg
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
1556948-67-4
250mg
$400.00 2024-01-03

(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one Related Literature

Additional information on (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one

Introduction to (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one (CAS No. 1556948-67-4)

(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1556948-67-4, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a chiral center and a trifluoromethyl group, make it an intriguing candidate for further investigation in drug development.

The molecular structure of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one consists of an indanone core substituted with an amino group and a trifluoromethylated ethyl side chain. The presence of these functional groups contributes to its potential pharmacological properties. Specifically, the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, while the amino group provides opportunities for further derivatization and interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds with enhanced bioavailability and targeted action. The structural motif of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one aligns well with current trends in medicinal chemistry. For instance, indanone derivatives have been extensively studied for their potential applications in treating various diseases, including cancer and inflammatory disorders. The chiral center in this compound allows for the exploration of enantiomeric effects, which can significantly influence its biological activity.

One of the most compelling aspects of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one is its potential as a lead compound for drug discovery. The combination of a trifluoromethyl group and an amino group creates a versatile scaffold that can be modified to target specific biological pathways. This flexibility is particularly valuable in the context of developing small-molecule inhibitors or agonists. Recent studies have demonstrated that similar indanone derivatives exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.

The synthesis of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one presents both challenges and opportunities. The stereochemistry of the molecule must be carefully controlled to ensure the desired enantiomer is obtained. This often requires advanced synthetic techniques such as asymmetric catalysis or chiral resolution methods. However, these methods are well-established in the field and can be adapted to produce high-purity samples suitable for further biological testing.

Once synthesized, the biological evaluation of (2S)-[email protected] is crucial to determine its potential therapeutic applications. Initial studies have focused on its interaction with enzymes and receptors relevant to human health. For example, researchers have investigated its binding affinity to cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. Preliminary results suggest that this compound may exhibit selective inhibition of COX enzymes without significant side effects.

The role of computational chemistry has been instrumental in understanding the pharmacological properties of ([email protected]). Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds before they enter preclinical testing. Additionally, computational methods can help identify potential off-target effects early in the development process, thereby reducing risks associated with drug candidates.

In conclusion,([email protected]) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new treatments for various diseases. As research continues to uncover new applications for this compound,[email protected] is poised to play a significant role in advancing therapeutic strategies.

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